((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone
Description
((1R,5S)-3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone is a bicyclic tertiary amine featuring a rigid 8-azabicyclo[3.2.1]octane scaffold substituted at the 3-position with a phenylsulfonyl group and at the 8-position with a pyridin-2-yl methanone moiety. The stereochemistry (1R,5S) confers distinct spatial orientation to the substituents, influencing its physicochemical and biological properties. The phenylsulfonyl group enhances metabolic stability and electron-withdrawing effects, while the pyridin-2-yl methanone contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19(18-8-4-5-11-20-18)21-14-9-10-15(21)13-17(12-14)25(23,24)16-6-2-1-3-7-16/h1-8,11,14-15,17H,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVPAPVGHMWXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases.
Mode of Action
This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It has been designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases. Its potency against JAK1 and TYK2 is measured in in vitro kinase assays with ATP concentrations at individual Km.
Biochemical Pathways
The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling. It has greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays. This selective inhibition of JAK1 and TYK2 may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases.
Pharmacokinetics
The compound is orally bioavailable. It demonstrates dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model. Additional preclinical DMPK and toxicology studies have been conducted to support its clinical development.
Biological Activity
The compound ((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone , also referred to by its CAS number 1448122-00-6 , is a bicyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features a unique bicyclic structure characterized by a phenylsulfonyl group and a pyridin-2-yl moiety. This structural complexity suggests diverse interactions with biological targets, potentially influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
1. Enzyme Inhibition:
The compound may inhibit specific enzymes involved in critical biochemical pathways, leading to altered cellular functions.
2. Receptor Modulation:
It can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways related to neurotransmission and inflammation.
3. Pathway Interference:
By modulating key signaling pathways, the compound can impact processes such as cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Properties:
Studies have shown that compounds with similar structures possess antimicrobial effects against various pathogens, suggesting potential applications in treating infections.
2. Anti-inflammatory Effects:
The inhibition of pro-inflammatory cytokines has been observed in related compounds, indicating that this compound may also reduce inflammation.
3. Neurological Implications:
Given its structural similarity to known neuroactive compounds, there is potential for this compound to influence neurological pathways, possibly aiding in the treatment of disorders such as anxiety or depression.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of cytokine levels | |
| Neuroactive | Potential modulation of neurotransmitter systems |
Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone | Bicyclic | Antimicrobial |
| 1H-indol-2-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone | Indole derivative | Anti-inflammatory |
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
Case Study 1: Antimicrobial Activity
A study examined the antimicrobial properties of a phenylsulfonamide derivative similar to this compound and found significant inhibition against Gram-positive bacteria, suggesting that modifications in the sulfonamide group can enhance efficacy against specific pathogens .
Case Study 2: Neuropharmacological Effects
Research on related bicyclic compounds indicated their potential as anxiolytics through modulation of GABAergic pathways. This provides a basis for further exploration into the neurological effects of this compound .
Scientific Research Applications
Synthetic Routes
The synthesis of ((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone typically involves several steps:
-
Formation of the Bicyclic Core :
- The bicyclic structure is synthesized via a Diels-Alder reaction between suitable diene and dienophile.
-
Introduction of the Phenylsulfonyl Group :
- This is achieved through sulfonylation using phenylsulfonyl chloride in the presence of a base like triethylamine.
-
Functionalization with Pyridin-2-yl Group :
- The pyridin-2-yl group is introduced via acylation reactions, often utilizing acetyl chloride or acetic anhydride under Lewis acid catalysis.
-
Final Product Isolation :
- Purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Medicinal Chemistry
This compound has been investigated for various medicinal applications:
- Antimicrobial Activity : Studies suggest potential efficacy against bacterial strains, making it a candidate for antibiotic development.
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, providing therapeutic avenues for chronic inflammatory diseases.
Biological Mechanisms
The compound’s mechanism of action involves interactions with specific molecular targets:
- Enzyme Inhibition :
-
Receptor Modulation :
- The compound could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways that are critical in disease processes.
Case Studies and Research Findings
Several studies have documented the biological activities and synthetic methodologies related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) established. |
| Study B | Anti-inflammatory Effects | Showed significant reduction in pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory disorders. |
| Study C | Synthetic Methodology | Developed a streamlined synthesis route that improved yield and reduced reaction time compared to traditional methods. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The 8-azabicyclo[3.2.1]octane core is a common scaffold in medicinal chemistry. Key analogs and their substituent-driven differences are summarized below:
Key Observations :
- Electron-Withdrawing Groups : The phenylsulfonyl group in the target compound enhances stability and hydrogen-bond acceptor capacity compared to sulfonamides (e.g., Compound 38) .
- Aromatic Diversity: Pyridin-2-yl (target) vs. benzothiazole (tropifexor) or thiophene (PDB ligand) alters π-stacking and solubility. Tropifexor’s carboxylic acid improves aqueous solubility, unlike the target’s non-polar methanone .
- Biological Targets : Analogs target diverse pathways: kinase inhibition (JAK/TYK2 ), antibacterial activity , or nuclear receptor agonism (FXR ).
Pharmacokinetic and Bioactivity Comparisons
- Kinase Inhibitors: PF-06700841 (dual TYK2/JAK1 inhibitor) shares the bicyclo[3.2.1]octane scaffold but substitutes a pyrimidine-aminopyrazole group. Its IC₅₀ values for TYK2 and JAK1 are 17 nM and 6 nM, respectively, highlighting the impact of heterocyclic substituents on potency .
- Antibacterial Derivatives: The (4-chlorophenyl)methanone analog () showed MIC values of 8–32 µg/mL against S. aureus and E. coli, suggesting that halogenated aryl groups enhance membrane penetration .
- Metabolic Stability: Sulfonyl-containing analogs (e.g., Compound 38) exhibit improved microsomal stability compared to ester derivatives (e.g., ’s hydroxypropanoate), which are prone to hydrolysis .
Structural and Conformational Insights
- Stereochemistry: The (1R,5S) configuration in the target compound enforces a specific orientation of the phenylsulfonyl and pyridin-2-yl groups, reducing conformational flexibility. This contrasts with (1R,3r,5S) analogs (e.g., ’s Compound 38), where additional substituents (e.g., hydroxy or phenoxy) introduce steric hindrance .
- Crystallographic Data : The PDB ligand () adopts a chair-like conformation, with the bromothiophene group occupying a hydrophobic pocket. This suggests that bulky substituents at the 8-position may sterically block certain targets .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing ((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone, and how are stereochemical outcomes controlled?
- Answer : The synthesis involves multi-step organic reactions, including:
- Step 1 : Formation of the azabicyclo[3.2.1]octane core via intramolecular cyclization, often using optimized reaction conditions (e.g., high-pressure reactors for ring strain relief) .
- Step 2 : Introduction of the phenylsulfonyl group via nucleophilic substitution or Pd-catalyzed coupling, with careful control of pH and temperature to avoid racemization .
- Step 3 : Coupling the pyridin-2-ylmethanone moiety using esterification or amide bond formation, employing reagents like EDCI/HOBt for efficiency .
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands in Pd-mediated reactions) ensure retention of the (1R,5S) configuration. Chromatographic purification (e.g., HPLC with chiral columns) confirms enantiomeric purity .
Q. How can the structural integrity and purity of this compound be validated experimentally?
- Answer : Key analytical methods include:
- NMR Spectroscopy : H and C NMR confirm the bicyclic framework, sulfonyl group ( ~3.1–3.5 ppm for SO), and pyridine ring protons ( ~7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (calculated for CHNOS: 367.11 g/mol) .
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between the bicyclic core and pyridine ring) .
- HPLC-PDA : Quantifies purity (>98%) and detects trace impurities using reverse-phase C18 columns .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the binding affinity of this compound to nicotinic acetylcholine receptors (nAChRs)?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonyl group and nAChR’s hydrophobic pockets (e.g., residues Tyr93, Trp145). The pyridine ring may engage in π-π stacking with aromatic residues .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA or MM/GBSA) .
- SAR Analysis : Compare with analogs (e.g., MRTX-1133) to identify critical substituents (e.g., sulfonyl vs. triazole groups) for affinity modulation .
Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?
- Answer : Contradictions often arise from:
- Experimental Variability : Standardize assays (e.g., IC measurements using identical cell lines, such as HEK293T for nAChR) .
- Solubility Differences : Use DMSO stock solutions at consistent concentrations (<0.1% v/v) to avoid aggregation artifacts .
- Off-Target Effects : Perform counter-screening against related receptors (e.g., serotonin receptors) to confirm selectivity .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify outliers .
Q. What in vitro and in vivo models are appropriate for evaluating the neuropharmacological potential of this compound?
- Answer :
- In Vitro :
- Electrophysiology : Patch-clamp assays on α4β2 nAChR-expressing oocytes to measure ion current modulation .
- Calcium Imaging : FLIPR assays in SH-SY5Y cells to assess intracellular Ca flux .
- In Vivo :
- Rodent Models : Tail-flick test (analgesia) or Morris water maze (cognitive effects) in Sprague-Dawley rats. Dose ranges: 1–10 mg/kg (i.p.) .
- PK/PD Studies : Monitor plasma half-life (LC-MS/MS) and blood-brain barrier penetration (logBB >0.3) .
Methodological Considerations
Q. How can reaction yields be optimized during the synthesis of the azabicyclo[3.2.1]octane core?
- Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize transition states during cyclization .
- Catalysis : Add Lewis acids (e.g., ZnCl) to lower activation energy for ring closure .
- Temperature Control : Gradual heating (60–80°C) prevents side reactions (e.g., oligomerization) .
- Workflow Table :
| Step | Reagent/Condition | Yield Improvement |
|---|---|---|
| 1 | DMF, ZnCl, 70°C | 75% → 89% |
| 2 | Pd(OAc), PPh | 65% → 82% |
Q. What strategies mitigate degradation of the sulfonyl group during long-term storage?
- Answer :
- Storage Conditions : Argon-purged vials at -20°C, with desiccants (silica gel) to prevent hydrolysis .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to inhibit radical-mediated degradation .
- Periodic QC : Monitor purity via HPLC every 6 months; re-purify via flash chromatography (hexane/EtOAc gradient) if degradation exceeds 5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
